Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.4g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as Methyl benzothiophene) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H19NO3S
- Molecular Weight : 341.41 g/mol
- CAS Number : 328023-47-8
The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the methylbenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of Methyl benzothiophene is primarily attributed to its interaction with various molecular targets within the body:
- Nuclear Factor Erythroid 2-related Factor 2 (NRF2) : This compound activates NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1), leading to the upregulation of antioxidant response genes such as NQO1 and HO-1. This mechanism is crucial for reducing oxidative stress and inflammation in cells .
- Anti-inflammatory Effects : Studies have demonstrated that Methyl benzothiophene significantly reduces levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and mediators (e.g., COX-2) in various in vitro models. This suggests its potential utility in treating inflammatory diseases .
Analgesic Activity
Research has shown that derivatives of Methyl benzothiophene exhibit notable analgesic properties. In studies utilizing the "hot plate" method on mice, these compounds demonstrated analgesic effects that surpassed those of standard analgesics like metamizole .
Antioxidant Activity
The activation of NRF2 not only promotes antioxidant gene expression but also enhances the cellular defense against oxidative damage. This property positions Methyl benzothiophene as a candidate for further investigation in conditions characterized by oxidative stress .
Research Findings and Case Studies
A variety of studies have explored the biological activities associated with Methyl benzothiophene:
Properties
IUPAC Name |
methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-11-6-5-7-12(10-11)16(20)19-17-15(18(21)22-2)13-8-3-4-9-14(13)23-17/h5-7,10H,3-4,8-9H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIUUPRXBAGKAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.